6-Oxohexahydropyridazine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
6-oxodiazinane-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-1-3(5(9)10)6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
GACHVEFLIPTKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NNC1C(=O)O |
Origin of Product |
United States |
Systematic Synthetic Methodologies for 6 Oxohexahydropyridazine 3 Carboxylic Acid
Retrosynthetic Analysis and Strategic Precursor Chemistry
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For 6-oxohexahydropyridazine-3-carboxylic acid, a primary disconnection strategy involves breaking the two C-N bonds of the pyridazinone ring. This leads to two key synthons: a dicationic C5 building block and a hydrazine (B178648) dianion equivalent.
A more practical and widely employed retrosynthetic approach identifies the hexahydropyridazinone ring as being accessible through the cyclization of a linear precursor. This leads to the disconnection of the N1-C6 and N2-C=O bonds, suggesting a precursor containing a hydrazine moiety and a dicarboxylic acid derivative or a related electrophilic five-carbon chain. A highly effective strategy in this regard involves the disconnection of the N-N bond and the C3-C4 bond, which points towards precursors such as α,β-unsaturated glutamate (B1630785) derivatives that can undergo a tandem Michael addition and cyclization reaction with hydrazine. acs.orgnih.gov This latter approach has proven to be particularly fruitful for the diastereoselective synthesis of the target molecule.
The strategic precursors for the synthesis of this compound are therefore primarily five-carbon dicarbonyl compounds or their synthetic equivalents, and hydrazine or its derivatives. The choice of precursor is critical and often dictates the stereochemical outcome of the synthesis.
| Target Molecule | Key Disconnections | Precursor Synthons |
| This compound | C-N bonds of the pyridazinone ring | Hydrazine and a C5 dicarbonyl synthon |
| N1-C6 and N2-C=O bonds | A linear precursor with hydrazine and a dicarboxylic acid derivative | |
| N-N and C3-C4 bonds (via Michael addition/cyclization) | α,β-Didehydroglutamate derivative and hydrazine |
Classical and Contemporary Synthetic Routes to the Core Structure
The construction of the this compound core has been approached through various classical and contemporary synthetic methods. These routes primarily focus on the efficient formation of the hexahydropyridazinone ring and the introduction of the carboxylic acid functionality at the C3 position.
Cyclization Reactions for Hexahydropyridazinone Ring Formation
The formation of the six-membered hexahydropyridazinone ring is the cornerstone of the synthesis. A highly effective and diastereoselective method involves the reaction of α,β-didehydroglutamates with hydrazine. acs.orgnih.gov This reaction proceeds via a tandem sequence of a Michael addition of hydrazine to the conjugated system, followed by an intramolecular cyclization to furnish the desired heterocyclic core. The diastereoselectivity of this process is influenced by the substituents on the didehydroglutamate precursor.
This contemporary approach offers a high degree of control over the relative stereochemistry of the resulting product. The reaction conditions are typically mild, and the starting didehydroglutamate derivatives can be prepared from readily available glutamic acid.
Introduction of the Carboxylic Acid Functionality at Position 3
In the synthetic route utilizing α,β-didehydroglutamates, the carboxylic acid functionality at position 3 is inherent to the starting material. acs.orgnih.gov The glutamate derivative already possesses the required carboxyl group, which is retained throughout the reaction sequence. This approach is highly convergent as it establishes the carbon skeleton and the key functional group in a single precursor.
Alternative strategies could involve the cyclization of a precursor that already contains the C3-carboxylic acid group or its ester equivalent. For instance, the condensation of a suitably substituted 1,5-dicarbonyl compound bearing a carboxylic acid or ester group at the C3 position with hydrazine could, in principle, yield the target structure. However, the didehydroglutamate route is generally more efficient and stereoselective.
Stereoselective Synthesis Approaches for Enantiomeric Forms
The development of stereoselective methods for the synthesis of enantiomerically pure this compound is crucial for its potential biological applications.
Diastereoselective Synthesis: As previously mentioned, the reaction of α,β-didehydroglutamates with hydrazine provides a powerful method for the diastereoselective synthesis of 6-oxoperhydropyridazine-3-carboxylic acid derivatives. acs.orgnih.gov The stereochemistry of the substituents on the didehydroglutamate precursor directs the stereochemical outcome of the cyclization, allowing for the preparation of specific diastereomers.
Enantioselective Synthesis: While the diastereoselective synthesis from didehydroglutamates is well-established, obtaining enantiomerically pure forms requires either the use of enantiopure starting materials or the development of an asymmetric synthesis. One potential strategy involves the use of a chiral hydrazine equivalent in the Michael addition-cyclization cascade. Another approach could be the enzymatic resolution of a racemic mixture of the final product or a key intermediate. Furthermore, the development of catalytic asymmetric methods for the synthesis of cyclic hydrazines is an active area of research and could potentially be applied to the synthesis of the target molecule.
Detailed Mechanistic Elucidation of Key Synthetic Transformations
A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic routes and designing new ones. The key transformation in the synthesis of this compound from didehydroglutamates is a tandem Michael addition and intramolecular cyclization.
Nucleophilic Acyl Substitution Pathways in Carboxylic Acid Derivatives
The intramolecular cyclization step of the tandem reaction is a classic example of a nucleophilic acyl substitution at a carboxylic acid derivative (in this case, an ester or a carboxylic acid). The mechanism can be described as follows:
Michael Addition: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the β-carbon of the α,β-didehydroglutamate. This is a conjugate addition or Michael addition, which leads to the formation of a nitrogen-carbon bond and generates an enolate intermediate.
Proton Transfer: The enolate intermediate is protonated to give a γ-hydrazino-glutamate derivative.
Intramolecular Nucleophilic Acyl Substitution: The terminal nitrogen atom of the newly introduced hydrazine moiety then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester or carboxylic acid group at the C5 position of the glutamate backbone. This intramolecular attack leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses with the expulsion of the leaving group (e.g., an alcohol from an ester or water from a carboxylic acid) to form the stable six-membered hexahydropyridazinone ring.
This tandem reaction is highly efficient as it forms two new bonds and a stereocenter in a single synthetic operation. The diastereoselectivity arises from the facial selectivity of the initial Michael addition, which is influenced by the existing stereocenters and substituents in the didehydroglutamate precursor.
| Step | Description | Key Intermediates |
| 1. Michael Addition | Nucleophilic attack of hydrazine on the β-carbon of the didehydroglutamate. | Enolate intermediate |
| 2. Proton Transfer | Protonation of the enolate. | γ-Hydrazino-glutamate derivative |
| 3. Intramolecular Nucleophilic Acyl Substitution | Attack of the terminal nitrogen of the hydrazine moiety on the C5 carbonyl group. | Tetrahedral intermediate |
| 4. Leaving Group Departure | Collapse of the tetrahedral intermediate to form the hexahydropyridazinone ring. | This compound derivative |
Schmidt Reaction and Related Rearrangement Pathways in Heterocyclic Synthesis
The Schmidt reaction is a powerful synthetic tool for the formation of amides, lactams, and amines through the reaction of a carbonyl compound or an alcohol/alkene with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid. libretexts.orgwikipedia.org This rearrangement reaction is particularly valuable for the synthesis of cyclic amides (lactams) from cyclic ketones, a transformation that could be hypothetically applied to the synthesis of this compound. researchgate.net
A plausible synthetic precursor for the application of the Schmidt reaction to form the target molecule would be a cyclic keto acid, specifically 2-oxopiperidine-5-carboxylic acid. In this proposed pathway, the cyclic ketone would undergo a ring expansion via nitrogen insertion from the azide.
The mechanism of the Schmidt reaction on a ketone involves the initial protonation of the carbonyl group, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. wikipedia.org Subsequent dehydration leads to a diazoiminium ion. A rearrangement then occurs where one of the alkyl groups attached to the former carbonyl carbon migrates to the nitrogen atom with the concurrent expulsion of dinitrogen gas. wikipedia.org The resulting nitrilium ion is then attacked by water to ultimately yield the amide. wikipedia.org
For the synthesis of this compound, the critical step would be the regioselective migration of the carbon atom that is part of the carboxylic acid-bearing portion of the ring. The regioselectivity of the Schmidt reaction on unsymmetrical ketones can be influenced by steric and electronic factors. nih.gov
Table 1: Proposed Schmidt Reaction for the Synthesis of this compound
| Starting Material | Reagents | Proposed Product | Key Transformation |
| 2-Oxopiperidine-5-carboxylic acid | Hydrazoic acid (HN₃), Strong acid (e.g., H₂SO₄) | This compound | Ring expansion and nitrogen insertion |
While the intermolecular Schmidt reaction using hydrazoic acid is a classic approach, intramolecular versions of this reaction have also been developed and are often used in the synthesis of complex natural products. chimia.ch An intramolecular Schmidt reaction could offer better control over the regioselectivity of the nitrogen insertion.
Intramolecular Cyclization and Ring-Closure Processes
Intramolecular cyclization is a fundamental strategy in the synthesis of heterocyclic compounds. This approach involves a single molecule containing all the necessary functional groups for ring formation, which then undergoes a reaction to form the cyclic structure. For the synthesis of this compound, a key strategy would be the intramolecular condensation of a linear precursor containing a hydrazine or a protected hydrazine moiety and two carboxylic acid or ester functionalities at appropriate positions.
A hypothetical precursor for such a cyclization could be a derivative of glutamic acid, a readily available amino acid. For instance, the γ-carboxylic acid of N-Boc-glutamic acid could be activated and reacted with a protected hydrazine to form a hydrazide. Subsequent deprotection and activation of the α-carboxylic acid could then initiate an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety to form the desired six-membered ring.
The formation of pyroglutamic acid from glutamic acid is a well-known example of an internal cyclization to form a five-membered lactam. researchgate.net A similar principle could be applied here, with the key difference being the use of a hydrazine derivative to form the six-membered pyridazinone ring. The success of such a cyclization would depend on the choice of protecting groups, the activation method for the carboxylic acid, and the reaction conditions to favor the desired intramolecular process over intermolecular polymerization.
Another potential intramolecular cyclization pathway could involve the reaction of a suitably substituted dicarboxylic acid derivative with hydrazine. For example, a derivative of 2-hydrazinylpentane-1,5-dioic acid could undergo an intramolecular condensation to form the this compound ring. The challenge in this approach would be the selective formation of the six-membered ring over other potential side reactions.
Table 2: Proposed Intramolecular Cyclization for the Synthesis of this compound
| Precursor Type | Key Functional Groups | Proposed Reaction | Product |
| Glutamic acid derivative | α-Carboxylic acid, γ-Hydrazide | Intramolecular amide bond formation | This compound |
| Substituted pentanedioic acid | Two carboxylic acid groups, Hydrazine moiety | Intramolecular condensation | This compound |
The choice of solvent, temperature, and catalyst can significantly influence the yield and purity of the product in intramolecular cyclization reactions. High-dilution conditions are often employed to minimize intermolecular side reactions.
Exploration of Chemical Derivatives and Structural Analogues
Rational Design Principles for Derivative Synthesis
The rational design of derivatives of 6-Oxohexahydropyridazine-3-carboxylic acid involves a systematic approach to modify its structure to achieve desired therapeutic effects. This includes altering the hexahydropyridazinone ring, functionalizing the carboxylic acid, or replacing the carboxylic acid with a bioisostere.
The hexahydropyridazinone ring offers several positions for modification, primarily at the nitrogen atoms. These modifications can influence the molecule's conformation, polarity, and ability to interact with biological targets.
N-Alkylation and N-Acylation: The nitrogen atoms of the pyridazinone ring are susceptible to alkylation and acylation reactions. N-alkylation can introduce a variety of substituents, altering the lipophilicity and steric bulk of the molecule. For instance, N-alkylation of related 1,3-diazaoxindoles has been achieved using alkyl halides in the presence of a base. Similarly, N-acylation can introduce amide functionalities, which can participate in hydrogen bonding and other interactions. The selective N-acylation of related nortropane derivatives has been accomplished through palladium-catalyzed aminocarbonylation. These strategies can be applied to the 6-oxohexahydropyridazine scaffold to generate a library of derivatives with diverse properties.
Substitution at Carbon Centers: While less common, modifications at the carbon atoms of the ring can also be envisioned. These would likely require more complex synthetic routes, potentially starting from substituted precursors before the ring formation.
The following table summarizes potential modifications to the hexahydropyridazinone ring:
| Modification Type | Reagents and Conditions | Potential Outcome |
| N-Alkylation | Alkyl halides, Base (e.g., NaH, K2CO3) | Introduction of various alkyl or aryl groups, modulation of lipophilicity and steric properties. |
| N-Acylation | Acyl chlorides, Anhydrides, Palladium catalysis | Formation of N-acyl derivatives, introduction of hydrogen bond donors/acceptors. |
The carboxylic acid group is a key functional handle that can be readily modified to produce a variety of derivatives, including esters, amides, and alcohols.
Amide Coupling: The carboxylic acid can be coupled with a wide range of amines to form amides. This is a common strategy in drug discovery to introduce new interaction points and modulate the pharmacokinetic profile of a molecule. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed. For instance, a convenient protocol for amide bond formation for electron-deficient amines and carboxylic acids has been described using EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt.
Esterification: Esterification of the carboxylic acid can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This modification can increase the lipophilicity of the compound and potentially act as a prodrug strategy. Green and efficient esterification methods using dried Dowex H+/NaI have also been reported.
Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation removes the acidic nature of the group and introduces a hydroxyl group that can participate in different biological interactions.
The table below outlines common functionalization strategies for the carboxylic acid moiety:
| Functionalization | Reagents and Conditions | Resulting Functional Group |
| Amide Coupling | Amines, Coupling agents (e.g., EDC, HATU) | Amide |
| Esterification | Alcohols, Acid catalyst (e.g., H2SO4) | Ester |
| Reduction | Strong reducing agents (e.g., LiAlH4) | Primary Alcohol |
To overcome potential liabilities associated with the carboxylic acid group, such as poor membrane permeability or metabolic instability, it can be replaced by a bioisostere. A bioisostere is a functional group that mimics the physicochemical properties of the original group while potentially offering improved pharmacokinetic or pharmacodynamic properties.
Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for carboxylic acids. It has a similar pKa and can participate in similar ionic and hydrogen bonding interactions.
Oxadiazoles (B1248032) and Thiadiazoles: Various isomers of oxadiazoles and thiadiazoles can also serve as carboxylic acid mimics. For example, 1,2,4-oxadiazol-5(4H)-ones are known bioisosteres.
Sulfonamides and Related Groups: Acyl sulfonamides and cyclic sulfonamides are another class of acidic functional groups that can replace carboxylic acids.
The following table presents some common bioisosteres for carboxylic acids:
| Bioisostere | Key Features |
| 1H-Tetrazole | Similar acidity and geometry to carboxylic acid. |
| 1,2,4-Oxadiazole | Heterocyclic ring that can mimic the spatial arrangement of a carboxylate. |
| Acyl Sulfonamide | Acidic functional group with different steric and electronic properties. |
Synthesis and Characterization of Stereoisomeric Analogues
The presence of stereocenters in this compound means that it can exist as different stereoisomers. The synthesis of stereoisomerically pure analogues is crucial as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.
A notable approach to the synthesis of stereoisomeric 6-oxoperhydropyridazine-3-carboxylic acid derivatives (OPCAs) involves the diastereoselective transformation of α,β-didehydroglutamates. researchgate.netchemistrysteps.com This methodology allows for the controlled introduction of substituents and the establishment of specific stereochemistries.
The key steps in this synthetic strategy are:
Cyclization: The initial step involves the cyclization of α,β-didehydroglutamates with hydrazine (B178648) to form 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylates. The diastereoselectivity of this step can be influenced by the substituents on the starting material.
Reduction: Subsequent reduction of the imino bond of the tetrahydropyridazine ring, for example with sodium cyanoborohydride (NaCNBH3), leads to the formation of the saturated 6-oxoperhydropyridazine-3-carboxylic acid derivatives. The stereochemical outcome of this reduction is often controlled by the existing stereocenters in the ring, with the hydride attacking from the less sterically hindered face.
This approach has been shown to produce 3,4-cis isomers with high diastereoselectivity. researchgate.net The resulting OPCAs are conformationally rigid, and their specific stereochemistry can be used to control the geometry of peptide chains when incorporated as cyclic amino acid derivatives. researchgate.netchemistrysteps.com
The characterization of these stereoisomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the relative stereochemistry and conformational preferences, as well as mass spectrometry for molecular weight confirmation. Chiral chromatography techniques can be employed for the separation and analysis of enantiomers.
The following table summarizes the key aspects of the diastereoselective synthesis of OPCAs:
| Synthetic Step | Reagents | Key Outcome |
| Cyclization | α,β-Didehydroglutamates, Hydrazine | Formation of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylates. |
| Reduction | NaCNBH3 | Diastereoselective formation of 6-oxoperhydropyridazine-3-carboxylic acid derivatives. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6-Oxohexahydropyridazine-3-carboxylic acid. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the saturated pyridazine (B1198779) ring and the labile protons of the carboxylic acid and amide groups. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Ring Protons: The protons on the carbons adjacent to the nitrogen atoms (C3, C5) and the carbonyl group (C5) will be deshielded, appearing further downfield. The proton at the C3 position (H3), being attached to a stereocenter bearing a carboxylic acid, is expected to resonate in the range of 3.5-4.5 ppm. The methylene protons at C4 and C5 would appear as complex multiplets, likely between 1.8 and 3.0 ppm, due to geminal and vicinal coupling.
N-H Protons: The two N-H protons of the cyclic hydrazide are expected to appear as separate, potentially broad signals, typically in the range of 6.0-8.0 ppm, with their exact chemical shift being highly dependent on solvent and concentration due to hydrogen bonding.
O-H Proton: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, usually above 10.0 ppm, and its signal disappears upon exchange with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule.
Carbonyl Carbons: Two signals are expected in the downfield region corresponding to the two carbonyl groups. The carboxylic acid carbonyl carbon typically resonates between 170-185 ppm, while the amide carbonyl (C6) is expected in a similar range, around 165-175 ppm.
Ring Carbons: The C3 carbon, attached to the carboxylic acid group, would likely appear around 50-60 ppm. The methylene carbons, C4 and C5, are expected to resonate further upfield, in the 20-40 ppm range.
Predicted NMR Data Summary:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | >10.0 (broad singlet) | 170 - 185 |
| C3-H | 3.5 - 4.5 (multiplet) | 50 - 60 |
| C4-H₂ | 1.8 - 3.0 (multiplet) | 20 - 40 |
| C5-H₂ | 1.8 - 3.0 (multiplet) | 20 - 40 |
| C6=O | - | 165 - 175 |
| N-H | 6.0 - 8.0 (broad) | - |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the carboxylic acid and the cyclic hydrazide moieties.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. This broadness is a hallmark feature resulting from strong intermolecular hydrogen bonding, often forming dimers in the solid state.
N-H Stretch: The N-H stretching vibrations of the cyclic hydrazide are anticipated to appear in the range of 3100-3300 cm⁻¹. There may be one or two bands, which can be broadened due to hydrogen bonding.
C-H Stretch: Absorptions corresponding to the C-H stretching of the saturated ring system will be observed just below 3000 cm⁻¹.
C=O Stretch: Two distinct and strong carbonyl stretching bands are a key feature. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹ when hydrogen-bonded. The amide C=O (lactam) stretch is expected at a lower frequency, generally in the range of 1650-1680 cm⁻¹, due to resonance effects.
C-O Stretch and O-H Bend: The C-O stretching of the carboxylic acid will produce a band between 1210-1320 cm⁻¹, while the O-H bend is often coupled and appears as a broad absorption near 920 cm⁻¹.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Amide (Hydrazide) | N-H stretch | 3100 - 3300 | Medium, Broad |
| Alkyl | C-H stretch | 2850 - 3000 | Medium |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Amide (Hydrazide) | C=O stretch | 1650 - 1680 | Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers corroborating evidence for the proposed structure.
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion would be readily observed. In positive ion mode, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 159.056. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 157.041. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₅H₈N₂O₃, with high accuracy.
Fragmentation Analysis: Under electron impact (EI) ionization or collision-induced dissociation (CID) in MS/MS experiments, the molecular ion is expected to undergo characteristic fragmentation. chemguide.co.ukuab.edumiamioh.edulibretexts.org
Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical (mass loss of 45 Da) or the loss of water (H₂O, mass loss of 18 Da). miamioh.edu
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atoms is a likely pathway. This can lead to the loss of CO (28 Da) or other small fragments.
Ring Opening: The saturated heterocyclic ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of different parts of the ring structure. For example, retro-Diels-Alder type reactions or simple bond cleavages can occur, providing diagnostic peaks that help piece together the structure of the cyclic core.
Expected Mass Spectrometry Fragments:
| m/z Value (Proposed) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 159 | [M+H]⁺ | Protonated Molecular Ion (ESI+) |
| 158 | [M]⁺˙ | Molecular Ion (EI) |
| 141 | [M - H₂O]⁺˙ | Loss of water |
| 113 | [M - COOH]⁺ | Loss of carboxyl radical |
| 130 | [M - CO]⁺˙ | Loss of carbon monoxide |
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate, unambiguous proof of its three-dimensional structure. This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state.
Conformation: The six-membered hexahydropyridazine (B1330357) ring is not planar and would be expected to adopt a chair or twist-boat conformation to minimize steric strain, similar to cyclohexane rings. The precise conformation would be determined, along with the orientation of the carboxylic acid substituent (axial vs. equatorial).
Intermolecular Interactions: A key feature revealed by X-ray crystallography would be the extensive network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the two N-H groups and the amide carbonyl oxygen of the hydrazide moiety are also capable of participating in hydrogen bonding. It is highly probable that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for this functional group. Further hydrogen bonds involving the amide N-H donors and the carbonyl acceptors would link these dimers into a complex three-dimensional lattice.
While specific crystallographic data for this exact compound is not publicly available, analysis of related cyclic hydrazide structures suggests that such hydrogen bonding networks are the dominant forces governing the crystal packing. nih.gov
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netgsconlinepress.com For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-31++G(d,p), are employed to determine key electronic parameters. researchgate.netgsconlinepress.commdpi.com These calculations provide insights into the geometry, frontier molecular orbitals (FMOs), and molecular electrostatic potential maps of the compounds. mdpi.com
Key parameters calculated through DFT studies include:
E-HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital acts as an electron donor, and its energy level is associated with the molecule's electron-donating ability.
E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital can accept electrons, and its energy level relates to the molecule's electron-accepting ability.
Energy Gap (ΔE = E-LUMO - E-HOMO): The energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
Global Reactivity Descriptors: Other properties such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) are derived from HOMO and LUMO energies to quantify the reactivity of the molecule. researchgate.netgsconlinepress.com
These theoretical calculations help in understanding the relationship between molecular structure, electronic properties, and potential activity, such as corrosion inhibition or antibacterial effects. researchgate.netgsconlinepress.commdpi.com
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | Difference between E-LUMO and E-HOMO | Relates to chemical stability and reactivity. researchgate.netresearchgate.net |
| Dipole Moment (μ) | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions. |
| Chemical Hardness (η) | Resistance to change in electron distribution | Higher hardness indicates lower reactivity. gsconlinepress.com |
| Electronegativity (χ) | Power of an atom to attract electrons to itself | Relates to the ability to accept or donate electrons. |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-target interactions. For pyridazinone derivatives, docking studies have been crucial in identifying potential inhibitors for a wide range of protein targets implicated in various diseases. nih.govindexcopernicus.comimedpub.com
Docking simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the pyridazinone ligand and amino acid residues in the active site of the target protein. nih.gov This information is invaluable for explaining the observed biological activity and for guiding the rational design of more potent and selective analogues. For example, studies have used docking to explore the binding of pyridazinone derivatives to targets like fibroblast growth factor receptor 1 (FGFR1), lipases, cholinesterases, and phosphodiesterases (PDEs). nih.govindexcopernicus.comnih.govtandfonline.com
| Protein Target | Therapeutic Area/Application | Key Findings from Docking |
|---|---|---|
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Anticancer | Exploration of binding mechanisms for covalent inhibitors. tandfonline.com |
| Lipase | Metabolic Disorders | Examination of interactions to explain inhibitory effects. indexcopernicus.com |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | Insights into binding interactions in the active site gorge. nih.gov |
| Phosphodiesterase 3A (PDE3A) | Cardiovascular Diseases (Antiplatelet) | Identification of hydrogen bonds with catalytic amino acids. nih.govnih.gov |
| GABA Receptors | Anticonvulsant | Potentiation of GABA-mediated chlorine channel opening. imedpub.com |
| Cyclooxygenase (COX-1/COX-2) & 15-Lipoxygenase (15-LOX) | Anti-inflammatory | Investigation of binding affinity to predict stable complex formation. mdpi.com |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Design of selective inhibitors based on binding hypotheses. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgfiveable.me The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activities. fiveable.me For pyridazinone analogues, QSAR studies have been instrumental in designing new compounds with improved potency and in understanding the key structural features required for activity. bibliomed.org
Both 2D- and 3D-QSAR methods have been applied to pyridazinone derivatives.
2D-QSAR: These models correlate activity with physicochemical descriptors such as lipophilicity (logP), electronic parameters, and steric parameters of substituents on the core scaffold. nih.gov
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models based on the 3D properties of the molecules. tandfonline.comresearchgate.net These models use steric, electrostatic, and hydrophobic fields to generate contour maps that visualize regions where modifications to the molecule would likely increase or decrease activity. tandfonline.comresearchgate.net
QSAR models have been successfully developed for pyridazinone derivatives targeting enzymes like 5-lipoxygenase, phosphodiesterases (PDE3A, PDE4), and FGFR1. nih.govtandfonline.comnih.govactascientific.com These models provide predictive power and offer crucial insights for lead optimization. tandfonline.comresearchgate.net A robust QSAR model is typically validated internally (e.g., cross-validation q²) and externally (predictive r²) to ensure its reliability. nih.govactascientific.com
| QSAR Model Type | Target/Activity | Key Descriptors/Fields | Reference |
|---|---|---|---|
| 2D-QSAR | 5-Lipoxygenase Inhibition | Lipophilicity, electronic (F, R values), and steric parameters. | nih.gov |
| 3D-QSAR (Field-based) | PDE3A Inhibition | Steric and hydrophobic fields were found to be major contributors. | nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | FGFR1 Inhibition | Steric, electrostatic, hydrophobic, H-bond donor, and acceptor fields. | tandfonline.comresearchgate.net |
| 3D-QSAR | PDE4 Inhibition | Hydrophobic, steric, and electrostatic descriptors. | actascientific.com |
Conformational Analysis and Molecular Dynamics Simulations of Derivatives
While molecular docking provides a static snapshot of ligand-protein binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein and to assess the stability of their complex.
For pyridazinone derivatives, MD simulations are often used to:
Validate Docking Poses: To check if the binding mode predicted by docking is stable over a period of simulation. nih.gov
Analyze Ligand-Protein Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the complex remains in a stable conformation.
Refine Binding Interactions: MD can reveal subtle changes in interactions, such as the formation or breaking of hydrogen bonds, that are not apparent from static docking. indexcopernicus.com
Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are used to post-process MD trajectories and estimate the binding free energy of the ligand-protein complex, which can be compared with experimental binding affinities. tandfonline.comresearchgate.nettandfonline.com
Studies on pyrazolo-pyridazinone derivatives targeting FGFR1 and other pyridazinone-based enzyme inhibitors have successfully used MD simulations to explore binding mechanisms and confirm the stability of the predicted interactions. nih.govindexcopernicus.comtandfonline.com
| System Studied | Purpose of MD Simulation | Key Outcome/Technique Used |
|---|---|---|
| Pyrazolo-pyridazinone derivatives with FGFR1 | Explore binding mechanism and stability. | MM/PBSA binding free energy calculations. tandfonline.comtandfonline.com |
| Pyridazinone-based library hits with target proteins | Validate docking results and confirm interactions. | Confirmation of effective ligand-protein interactions over time. nih.gov |
| Pyridazinone derivatives as lipase inhibitors | Examine detailed interactions with the target enzyme. | Results were found to be compatible with experimental inhibition effects. indexcopernicus.com |
Biological Activity Research: Preclinical and Mechanistic Studies
In Vitro Enzyme Inhibition and Modulation Studies with Analogues
Analogues of 6-Oxohexahydropyridazine-3-carboxylic acid, particularly those that are part of the broader pyridine (B92270) carboxylic acid class, have been identified as versatile scaffolds in the development of potent enzyme inhibitors. nih.govnih.gov The carboxylic acid group is a key feature, contributing polarity and the ability to coordinate with metal ions, which is a valuable property for enzyme inhibition. nih.gov
Studies on related structures have demonstrated that replacing the carboxylic acid group on a proline moiety with functionalities like a hydroxamic acid can yield potent angiotensin-converting enzyme (ACE) inhibitors. nih.gov For instance, one such hydroxamic acid derivative of a ketomethylene pentapeptide analogue demonstrated an ACE I50 of 0.011 µM. nih.gov
Furthermore, phosphonocarboxylate analogues have been synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in the post-translational modification of Rab GTPases. frontiersin.org The nature of substituents on the heterocyclic ring was found to be a primary determinant of the compound's activity against RGGT. frontiersin.org
| Analogue Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Hydroxamic acid derivatives | Angiotensin-Converting Enzyme (ACE) | Replacement of carboxylic acid with hydroxamic acid yielded potent inhibitors (I50 = 0.011 µM for one analogue). | nih.gov |
| Phosphonocarboxylate analogues | Rab Geranylgeranyl Transferase (RGGT) | Substituents on the heterocyclic ring were crucial for inhibitory activity against RGGT. | frontiersin.org |
| General Pyridine Carboxylic Acids | Various Enzymes | The carboxylic acid group is noted for its ability to coordinate with metal ions, a key feature in enzyme inhibition. | nih.gov |
Antimicrobial Efficacy Investigations in In Vitro Bacterial and Fungal Models
Derivatives of the pyridazine (B1198779) core have been the subject of extensive investigation for their antimicrobial properties, demonstrating a broad spectrum of activity against various pathogens. nih.govresearchgate.net
A novel series of pyridazinone derivatives were synthesized and screened for their antibacterial activities against several resistant pathogens. nih.gov Among these, compounds featuring a fluoro group at the para position of an aryl ring were found to be particularly active against Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 3.74 µM. nih.gov Conversely, replacing the fluoro group with an electron-donating methyl group resulted in a significant increase in activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov
Other studies on fused heterocyclic systems incorporating the pyridazine ring, such as pyridazino[6,1-b]quinazolin-10-ones, have also shown high efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Similarly, pyrazolo-pyridazine derivatives have been synthesized and evaluated, with some compounds emerging as lead candidates with a broad spectrum of antimicrobial action. ignited.in For example, 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine was identified as a potent agent against six different microbial strains. ignited.in
| Derivative Series | Tested Microorganism | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Pyridazinone derivatives (with p-fluoro group) | S. aureus (MRSA), P. aeruginosa, A. baumannii | Active with MIC values ranging from 3.74–8.92 µM. | nih.gov |
| Pyrazolo[3,4-c]pyridazine derivatives | Gram-positive and Gram-negative bacteria | Compound 4d emerged as a lead with broad-spectrum action. | ignited.in |
| Pyridazino[6,1-b]quinazolin-10-ones | Gram-positive bacteria, Gram-negative bacteria, Fungi | Possessed high antimicrobial response. | researchgate.net |
| Quinolone-3-carboxylic acid derivatives | S. aureus, E. coli, K. pneumoniae, C. albicans | One derivative showed MICs of 4.1, 2.4, 1, and 25 µg/mL, respectively. | nih.gov |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | S. aureus, E. coli | A hydrazone derivative demonstrated very strong inhibition of S. aureus (MIC = 3.9 µg/mL). | mdpi.com |
Receptor Binding and Ligand-Target Interaction Profiling
The pyridazine ring possesses unique physicochemical properties that are advantageous for drug-target interactions. nih.govscilit.com It is characterized by a high dipole moment and a robust capacity for dual hydrogen bonding, which can be pivotal in molecular recognition at receptor sites. nih.govscilit.com These properties allow the pyridazine heterocycle to engage in π-π stacking interactions with aromatic amino acid residues and form strong hydrogen bonds with target proteins. nih.govblumberginstitute.org
For example, an X-ray co-crystal structure of a pyridazine-containing compound with human rhinovirus 14 (HRV14) revealed that the pyridazine ring appeared to π-stack with the phenol (B47542) ring of a tyrosine residue (Tyr197) within a lipophilic binding pocket. nih.gov Furthermore, a distal nitrogen atom of the pyridazine ring was observed to engage in a hydrogen-bonding interaction with the viral capsid protein via an intermediary water molecule. nih.gov
In other studies, carboxylic acid derivatives of pyridoxal (B1214274) were developed as potent antagonists for P2X₁ and P2X₃ receptors. nih.gov The design strategy involved modifying phosphate (B84403) or sulfonate groups of a lead compound to weaker anionic carboxylic acid groups, which were hypothesized to interact with lysine (B10760008) residues in the receptor's binding pocket. nih.gov Several of these carboxylic acid analogues showed potent antagonistic activities with IC₅₀ values in the 100 nM range. nih.gov Additionally, other analogues based on different scaffolds have shown high binding affinity for dopamine (B1211576) D₂ and D₃ receptors. nih.gov
| Derivative Class | Receptor/Target | Interaction Details | Reference |
|---|---|---|---|
| General Pyridazine-containing compounds | Human Rhinovirus 14 (HRV14) Capsid | π-stacking with Tyr197; H-bonding via a water molecule. | nih.gov |
| Pyridoxal carboxylic acid derivatives | Human P2X₃ Receptors | Potent antagonists with IC₅₀ values in the 100 nM range; carboxylic acid interacts with binding pocket. | nih.gov |
| Indolyl carboxylic acid amides | Dopamine D₂ and D₃ Receptors | High binding affinity with Kᵢ values ranging from 0.4 to 3.7 nM for D₃ receptors. | nih.gov |
| Phthalazine derivatives | GABA A Receptors | High-affinity ligands for the benzodiazepine (B76468) binding site. | ucsd.edu |
Structure-Activity Relationship (SAR) Analysis of Biological Effects of Derivatives
The systematic modification of the this compound scaffold and related structures has generated valuable structure-activity relationship (SAR) data. These analyses are essential for optimizing the biological effects of these derivatives.
For antimicrobial activity, several key structural determinants have been identified. In certain pyridazine series, cis-isomers have been found to be consistently more active than their corresponding trans-isomers. nih.gov The degree of saturation within the ring system also plays a crucial role; saturated and partially saturated compounds in the pyrrolopyridazine series exhibit stronger activity than their aromatic counterparts and show different selectivity profiles against various bacterial and fungal species. nih.gov For instance, saturated derivatives are more active against Pseudomonas aeruginosa and Candida albicans. nih.gov
Regarding substitutions on aryl rings attached to the pyridazine core, the nature of the substituent significantly impacts antibacterial potency. nih.gov A fluoro group at the para position enhances activity against Gram-negative bacteria, while an electron-donating methyl group at the same position boosts activity against Gram-positive bacteria. nih.gov Hydrolysis of an ester group to a carboxylic acid was also shown to increase the antibacterial activity of certain pyridazinone derivatives against Gram-negative bacteria. nih.gov
In the context of enzyme inhibition and receptor antagonism, the carboxylic acid moiety is often critical. For P2X receptor antagonists derived from pyridoxal, replacing aldehyde, phosphate, or sulfonic acid groups with a carboxylic acid did not diminish antagonistic potency, indicating its importance for receptor interaction. nih.gov Conversely, in studies of RGGT inhibitors, the esterification of the carboxylic acid in the phosphonopropionate moiety rendered the inhibitor inactive, highlighting the necessity of the free carboxylic acid for biological activity in that specific context. frontiersin.org
| Structural Modification | Resulting Biological Effect | Compound Class / Target | Reference |
|---|---|---|---|
| Cis-isomer vs. Trans-isomer | Cis-isomers are consistently more active. | Antimicrobial pyridazine derivatives | nih.gov |
| Saturated vs. Aromatic Ring | Saturated rings show stronger antimicrobial activity and different selectivity. | Antimicrobial pyrrolopyridazines | nih.gov |
| p-Fluoro vs. p-Methyl substituent | Fluoro group enhances Gram-negative activity; Methyl group enhances Gram-positive activity. | Antibacterial pyridazinones | nih.gov |
| Ester hydrolysis to Carboxylic Acid | Increased antibacterial activity against Gram-negative bacteria. | Antibacterial pyridazinones | nih.gov |
| Carboxylic Acid vs. Ester | Esterification of the carboxylic acid led to an inactive analogue. | RGGT Inhibitors | frontiersin.org |
| Replacement of Phosphate/Sulfonate with Carboxylic Acid | Maintained potent antagonistic activity. | P2X Receptor Antagonists | nih.gov |
Role As a Privileged Chemical Scaffold in Medicinal Chemistry Research
Scaffold Design and Scaffold Hopping Approaches in Lead Discovery
Scaffold design is a cornerstone of medicinal chemistry, focusing on the selection and development of core molecular structures to serve as a foundation for new drugs. The 6-oxohexahydropyridazine-3-carboxylic acid scaffold offers several advantages for initial design. Its three-dimensional, non-planar structure provides access to a broader chemical space compared to flat aromatic systems, which can lead to improved target specificity and better physicochemical properties. The scaffold contains multiple points for chemical modification: the nitrogen atoms of the pyridazine (B1198779) ring, the carbon atoms of the saturated ring, and the carboxylic acid functional group. This allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR) thoroughly.
Scaffold hopping is a crucial strategy in lead discovery that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while preserving the original biological activity. nih.gov This technique is employed to escape patent-protected chemical space, improve ADME (absorption, distribution, metabolism, and excretion) properties, or discover new modes of interaction with a biological target.
The this compound core is an excellent candidate for scaffold hopping strategies due to its ability to mimic the spatial arrangement of functional groups found in other classes of compounds. For instance, its constrained cyclic structure can emulate peptide turns or other secondary structures, making it a potential replacement for peptide-based leads to develop more drug-like small molecules. Medicinal chemists can utilize this scaffold to generate novel intellectual property by replacing, for example, a known bicyclic core in a competitor's drug with this monocyclic, yet sterically defined, framework. nih.gov The goal is to maintain the key pharmacophoric elements—hydrogen bond donors/acceptors, hydrophobic regions, and ionic interaction points—in the correct orientation for target binding.
Table 1: Potential Scaffold Hopping Strategies Involving the this compound Core
| Original Scaffold Class | Key Pharmacophoric Features | Hopped Scaffold Feature from this compound | Rationale |
| Piperidine Carboxylic Acids | Saturated heterocycle, Carboxylic acid | Introduction of a second nitrogen atom and a carbonyl group (lactam) | Alters hydrogen bonding capacity, polarity, and metabolic stability while maintaining a similar 3D shape. |
| Acyclic Amino Acids | Carboxylic acid, Amino group | Constrained cyclic structure | Restricts conformational flexibility to lock in a bioactive conformation, potentially increasing potency and selectivity. |
| Beta-Lactams | Strained four-membered ring | Stable six-membered lactam ring | Improves chemical and metabolic stability while presenting similar hydrogen bonding vectors. |
| Proline Derivatives | Five-membered ring, Secondary amine, Carboxylic acid | Six-membered ring with two nitrogen atoms | Modifies ring pucker and the spatial orientation of the carboxylic acid, offering a new geometric presentation to the target. |
Application in Inhibitor Design and Development Strategies
The pyridazinone nucleus is a well-established pharmacophore in the design of various enzyme inhibitors. The this compound scaffold incorporates this key moiety in a saturated form, offering unique possibilities for inhibitor design. The strategy often involves using the scaffold as a central framework to position functional groups that can interact with the active site of a target enzyme.
A notable example in the broader class of pyridazinone derivatives is the development of xanthine (B1682287) oxidase (XO) inhibitors. In one such study, a series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylic acid derivatives were designed and synthesized. nih.gov Molecular docking studies revealed that these compounds could bind effectively to the active site of the enzyme. The carboxylic acid group is often crucial for forming key interactions, such as salt bridges or hydrogen bonds with positively charged or polar residues in an enzyme's active site, anchoring the inhibitor. The lactam portion of the scaffold provides additional hydrogen bond donor and acceptor sites, while the rest of the ring serves as a rigid spacer to orient other substituents for optimal interaction with hydrophobic pockets or other regions of the active site.
In the context of this compound, a development strategy for a hypothetical kinase inhibitor might involve:
Anchoring: Utilizing the carboxylic acid group to form a strong ionic or hydrogen bond interaction with a key lysine (B10760008) or arginine residue in the ATP-binding site.
Scaffold Orientation: The rigid hexahydropyridazinone ring would position other substituents towards specific regions of the kinase, such as the hinge region, the DFG motif, or the gatekeeper residue.
Substitution: The nitrogen atoms or available carbons on the ring could be decorated with aryl or alkyl groups designed to occupy hydrophobic pockets, thereby increasing potency and selectivity.
This structure-based design approach, guided by computational modeling and X-ray crystallography, allows for the rational development of potent and selective inhibitors based on this privileged scaffold. nih.gov
Table 2: Research Findings on Pyridazinone-Based Inhibitors
| Compound Class | Target Enzyme | Key Structural Features for Activity | Result/Finding | Reference |
| 3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives | Xanthine Oxidase (XO) | Pyridazinone core, Aryl substituent at C6, Carboxylic acid/hydrazide at C4 | Most derivatives exhibited micromolar potency. The hydrazide derivatives showed a novel binding mode compared to febuxostat. | nih.gov |
| Pyridazinone Derivatives | Platelet Aggregation | Phenyl group at C6 | Compounds showed potent antiplatelet effects, with some being more potent than aspirin. | researchgate.net |
| Pyridazinone Derivatives | Phosphodiesterase III (PDE III) | Varied substituents on the pyridazinone ring | Identified potent inotropic and vasorelaxant agents. | researchgate.net |
Contribution to Lead Compound Identification and Optimization in Research Pipelines
The journey from a "hit" (a compound with initial activity) to a "lead" (a compound with more drug-like properties) and finally to a clinical candidate involves extensive optimization of the molecular structure. The this compound scaffold is highly amenable to this process.
Lead Identification: High-throughput screening (HTS) of compound libraries may identify a hit containing the pyridazinone core. Alternatively, a fragment-based approach could identify a small fragment binding to the target, which can then be "grown" or elaborated into a larger lead compound using the this compound as the central scaffold. Its modular nature allows for the rapid synthesis of a focused library of analogues to quickly establish an initial SAR profile.
Lead Optimization: Once a lead compound is identified, the optimization phase aims to enhance potency, selectivity, and ADME properties. The this compound scaffold provides multiple vectors for chemical modification to fine-tune these properties:
Potency and Selectivity: Small changes to the substituents on the ring can lead to significant gains in potency and selectivity. For example, adding a specific alkyl or aryl group at one of the nitrogen atoms can create new, favorable interactions with the target protein while introducing steric hindrance that prevents binding to off-target proteins.
Physicochemical Properties: The carboxylic acid group, while often important for binding, can negatively impact cell permeability due to its charge at physiological pH. A common optimization strategy is to convert the carboxylic acid into an ester, amide, or another bioisostere. This modification can improve oral absorption and cell penetration, with the ester or amide potentially acting as a prodrug that is hydrolyzed back to the active carboxylic acid inside the cell or at the target site.
Metabolic Stability: The saturated ring of the hexahydropyridazine (B1330357) scaffold may be susceptible to metabolism by cytochrome P450 enzymes. Optimization may involve introducing blocking groups, such as fluorine atoms, at metabolically labile positions to enhance the compound's half-life.
Future Directions and Emerging Research Avenues
Integration with High-Throughput Screening Technologies for Novel Modulators
The discovery of novel bioactive molecules is increasingly dependent on the ability to screen vast chemical libraries against specific biological targets. High-throughput screening (HTS) offers the necessary scale and speed for this endeavor. nih.gov For a core structure like 6-Oxohexahydropyridazine-3-carboxylic acid, HTS is a critical tool for identifying new biological activities.
Future efforts will likely involve the creation of large, diverse libraries of derivatives based on the this compound scaffold. These libraries can then be subjected to a variety of HTS assays, including both biochemical and cell-based formats, to identify "hits" that modulate the activity of enzymes, receptors, and other cellular components. nih.gov Given that pyridazinone-based molecules have shown a wide range of pharmacological effects, including anti-inflammatory and anticancer properties, HTS campaigns can be designed to explore these and other potential therapeutic areas. benthamdirect.comnih.gov The integration of robotics and automated data analysis will be essential to manage the scale of these screening efforts efficiently.
Table 1: Hypothetical High-Throughput Screening Workflow for this compound Derivatives
| Step | Description | Key Technologies |
|---|---|---|
| 1. Library Generation | Synthesis of a diverse collection of chemical derivatives based on the core scaffold. | Combinatorial chemistry, parallel synthesis. |
| 2. Assay Development | Creation of robust biochemical or cell-based assays suitable for miniaturization and automation. | Fluorescence polarization, FRET, reporter gene assays. nih.gov |
| 3. Primary Screening | Rapid testing of the entire compound library at a single concentration to identify initial hits. | Automated liquid handlers, microplate readers, high-content imaging systems. |
| 4. Hit Confirmation | Re-testing of initial hits to confirm their activity and eliminate false positives. | Dose-response curve generation. |
| 5. Secondary Assays | Further characterization of confirmed hits using different, often more complex, biological assays. | Orthogonal assays, selectivity profiling. |
| 6. Hit-to-Lead | Initial chemical optimization of the most promising hits to improve potency and other properties. | Medicinal chemistry, structure-activity relationship (SAR) studies. |
Development of Novel Synthetic Methodologies for Complex Derivatives
The structural exploration and biological evaluation of this compound are fundamentally dependent on the availability of robust and flexible synthetic methods. While classical approaches to pyridazine (B1198779) synthesis exist, future research will focus on developing novel methodologies that allow for the precise and efficient construction of complex and stereochemically defined derivatives.
Modern organic synthesis techniques, such as transition metal-catalyzed cross-coupling reactions, C-H activation, and asymmetric organocatalysis, offer powerful tools for elaborating the core heterocycle. mdpi.com These methods can be applied to introduce a wide range of substituents and functional groups at various positions of the pyridazine ring, which is crucial for tuning the molecule's biological activity and physicochemical properties. organic-chemistry.org Furthermore, the development of multicomponent reactions (MCRs) involving pyridazinone precursors could provide rapid access to highly complex molecular architectures from simple starting materials, accelerating the drug discovery process. researchgate.net
Table 2: Modern Synthetic Reactions for Pyridazine Derivative Synthesis
| Reaction Type | Description | Potential Application |
|---|---|---|
| Transition Metal Catalysis | Reactions like Suzuki, Heck, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds. | Functionalization of the pyridazine ring with aryl, alkyl, or amino groups. |
| C-H Activation/Functionalization | Direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. acs.org | Regioselective introduction of substituents onto the heterocyclic core. |
| Asymmetric Organocatalysis | Use of small organic molecules to catalyze enantioselective transformations. | Synthesis of chiral derivatives with specific stereochemistry. |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product containing portions of all starting materials. researchgate.net | Rapid assembly of complex and diverse pyridazinone-based scaffolds. |
| Photoredox Catalysis | Use of light to enable novel chemical transformations under mild conditions. | Access to unique chemical space and functional group tolerance. |
Expanding the Scope of Mechanistic Biological Investigations
Identifying a compound's biological activity through screening is only the first step. A deep understanding of its mechanism of action (MoA) at the molecular level is essential for its development as a therapeutic agent or chemical probe. For derivatives of this compound, future research must expand beyond initial phenotypic observations to detailed mechanistic studies. The diverse biological activities reported for the broader pyridazinone class, such as the inhibition of cyclooxygenase (COX) enzymes and modulation of N-formyl peptide receptors (FPR), suggest a rich field for investigation. mdpi.comnih.gov
Advanced techniques in chemical biology and proteomics will be pivotal. For instance, if a derivative shows potent anti-inflammatory activity, affinity-based proteomics could be used to identify its direct protein targets within the cell. Subsequent biophysical and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, can then be employed to visualize the precise interactions between the compound and its target protein. These investigations provide invaluable insights into the structure-activity relationship (SAR) and guide the rational design of more potent and selective analogs.
Table 3: Methodologies for Elucidating Mechanism of Action
| Methodology | Objective | Example Application |
|---|---|---|
| Chemical Proteomics | Identification of direct cellular targets of a bioactive compound. | Using an affinity probe based on a this compound derivative to pull down its binding partners from cell lysates. |
| Genetic Approaches | Identifying genes that modulate cellular sensitivity to a compound (e.g., CRISPR/Cas9 screens). | Determining cellular pathways essential for the compound's activity. |
| Biophysical Techniques | Quantifying the binding affinity and kinetics between a compound and its target protein. | Using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants. |
| Structural Biology | Determining the three-dimensional structure of a compound in complex with its biological target. | Obtaining an X-ray crystal structure of a derivative bound to its target enzyme's active site. |
| Cellular Imaging | Visualizing the subcellular localization of a compound or its effect on cellular processes. | Using a fluorescently tagged derivative to track its uptake and distribution within live cells. |
Advanced Theoretical Predictions and Experimental Validation Cycles in Chemical Biology
The integration of computational chemistry with experimental biology has created a powerful paradigm for accelerated discovery. cuny.edu For this compound, this synergy will be crucial for navigating its vast potential chemical space. Future research will increasingly rely on an iterative cycle of theoretical prediction and experimental validation.
This process begins with the use of computational tools, such as quantum mechanics and molecular dynamics simulations, to model the properties of virtual derivatives. cuny.edunih.gov Molecular docking studies can predict how these virtual compounds might bind to the structures of known or hypothesized biological targets. mdpi.com These predictions allow for the prioritization of a smaller, more promising set of derivatives for actual chemical synthesis. The synthesized compounds are then tested experimentally, and the biological data obtained are fed back into the computational models to refine their predictive accuracy. This closed-loop approach enhances the efficiency of the discovery process, reduces the reliance on large-scale empirical screening, and facilitates a more rational, hypothesis-driven approach to designing molecules with desired biological functions.
Table 4: Iterative Cycle of Computational Prediction and Experimental Validation
| Phase | Activity | Tools and Techniques |
|---|---|---|
| 1. In Silico Design & Prediction | Design of a virtual library of derivatives. Prediction of their binding affinity, physicochemical properties, and potential biological targets. | Molecular docking, quantum mechanics calculations, molecular dynamics simulations, QSAR modeling. mdpi.comnih.gov |
| 2. Chemical Synthesis | Synthesis of a prioritized subset of the most promising virtual compounds. | Advanced synthetic methodologies (as described in 8.2). |
| 3. Experimental Validation | Biological evaluation of the synthesized compounds to determine their actual activity and properties. | In vitro biochemical and cell-based assays, biophysical binding assays. |
| 4. Model Refinement | Using the experimental data to improve the accuracy of the initial computational models. | Machine learning, artificial intelligence algorithms. |
| 5. Iteration | Using the refined models to design a new generation of improved virtual compounds, restarting the cycle. | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
